molecular formula C34H36O6 B013906 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS No. 4132-28-9

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No.: B013906
CAS No.: 4132-28-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BKJHVTENSA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • C-D-glucopyranosyl Derivatization : This compound is used in the derivatization of C-D-glucopyranosyl with silyl enol ethers or allylsilane (Allevi et al., 1987).

  • Synthesis of α- and β-Trehaloses : It is utilized in the highly stereoselective synthesis of α- and β-trehaloses (YoshimuraJuji et al., 1983).

  • Synthesis of Peptides and Piperazinedione : This compound is involved in synthesizing various peptides and their derivatives, including piperazinedione (Keglević & Valenteković, 1974).

  • Synthesis of 1-O-acyl-D-glucopyranose : It is used in the stereoselective syntheses of 1-O-acyl-D-glucopyranose from 1-hydroxy sugar and acyl fluorides in the presence of cesium fluoride (Shoda & Mukaiyama, 1982).

  • Direct Glucosidation of Lignocelluloses : The compound can be used for direct glucosidation of various lignocelluloses (Koto et al., 1975).

  • Synthesis of Aryl D-Glucopyranosides : The compound reacts with aryl ethers in the presence of a Lewis acid to synthesize C-D-glucosylarenes in high yield (Cai & Qiu, 1989).

  • Preparation from Methylα-d-glucopyranoside : 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose, a partially benzylated aldopyranose, can be prepared from methylα-d-glucopyranoside (Glaudemans & Fletcher, 1972).

  • Synthetic Method for Aryl D-Glucopyranosides : A new synthetic method using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate for aryl D-glucopyranosides is described (Yamanoi et al., 1994).

  • Synthesis of 1-O-(indol-3-ylacetyl)-D-glucopyranose : The compound undergoes catalytic hydrogenation to afford 1-O-(indol-3-ylacetyl)-D-glucopyranose (Keglević, 1971).

Safety and Hazards

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . Its future directions are likely to continue in this area, with potential for new applications in pharmaceutical research and development .

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232816
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-28-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A1: The molecular formula is C34H38O6, and its molecular weight is 542.66 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, multiple studies utilize 1H NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, , , , , ]

Q3: What makes this compound a valuable starting material in organic synthesis?

A3: Its readily available benzyl protecting groups allow for selective deprotection and manipulation of the hydroxyl groups, enabling the synthesis of various carbohydrate derivatives. [, , , , , , , , , , , ]

Q4: Can you provide examples of compounds synthesized using this compound as a starting material?

A4: Researchers have successfully synthesized various compounds, including:

  • (+)-Nojirimycin: A potent glucosidase inhibitor synthesized from this compound through a multi-step process involving oxidation, reduction, and deprotection steps. []
  • Ferrocenyl carbohydrate conjugates: These conjugates, synthesized by coupling reactions with ferrocene carbonyl chloride, show potential as antimalarial agents. []
  • C-D-glucopyranosyl derivatives: Synthesized by reacting the compound, activated by trifluoroacetic anhydride, with silyl enol ethers, allylsilane, or activated aromatic nucleophiles. []
  • C-glucopyranosylproline hybrids: These hybrids, incorporated into peptides, allow for controlled variation of prolyl trans/cis-amide rotamer populations. []
  • l-ido-1-deoxynojirimycin derivatives: These were synthesized via a three-step process involving reductive amination, "borrowing hydrogen" under neat conditions, and debenzylation. []

Q5: What are some of the key reactions this compound can undergo?

A5: this compound can undergo various reactions, including:

  • Glycosylation reactions: It acts as a glycosyl donor in the synthesis of both α- and β-glycosides under specific catalytic conditions. [, , , , ]
  • Wittig-Horner reactions: This reaction allows for the synthesis of both α- and β-glycosyl acetates. [, ]
  • Reductive amination: This reaction pathway facilitates the introduction of amine functionalities, essential for synthesizing iminosugars like l-ido-1-deoxynojirimycin derivatives. []
  • Conversion to L-sorbopyranose: This transformation can be achieved using bromomagnesium salts in dichloromethane. [, ]

Q6: What role does stereoselectivity play in reactions involving this compound?

A6: Stereoselectivity is crucial in utilizing this compound. For instance:

  • C-glucopyranosyl derivatization: Reactions with silyl enol ethers or allylsilane yield α-anomers, while activated aromatic nucleophiles result in β-anomers. []
  • C-allylation: Reactions with allyltrimethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate predominantly yield α-C-allylated C-alkyl glucopyranosides. [, ]
  • Mercuricyclisation: This reaction offers a stereospecific route to 1,5-trans (α-D) C-glucopyranosyl derivatives. []

Q7: How does the choice of catalyst influence the outcome of reactions with this compound?

A7: Different catalysts can significantly impact the stereochemical outcome:

  • Lewis acids: The choice of Lewis acid catalyst influences the stereoselectivity in C-glycosylation reactions, leading to either α- or β-anomers. [, ]
  • Tin-mediated alkylation: This approach allows for the introduction of specific protecting groups, facilitating the synthesis of desired carbohydrate derivatives. []
  • Combination catalysts: Using a combination of SnCl4 and AgClO4 leads to α-glucoside formation, while SiCl4 and AgClO4 favor β-glucoside formation. []

Q8: Is there information available about the stability of this compound under different conditions?

A8: While specific stability data is limited in the provided research, the benzyl protecting groups offer stability during various synthetic transformations. Deprotection typically requires specific conditions, suggesting relative stability under standard storage conditions. [, , ]

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